molecular formula C10H18O B6266354 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 88166-24-9

4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No. B6266354
CAS RN: 88166-24-9
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by the synonyms Cyclohexanecarboxaldehyde, 4-(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers consists of a cyclohexane ring with a carbaldehyde (CHO) group and a propan-2-yl (isopropyl) group attached . The exact spatial arrangement of these groups can vary, leading to different diastereomers.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers include its molecular formula (C10H18O), molecular weight (154.25), and its structural formula . Unfortunately, specific properties such as melting point, boiling point, and density were not available in the sources I found .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Isopropyl alcohol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Reduction of cyclohexanone with sodium borohydride in methanol to yield 4-(hydroxymethyl)cyclohexanone", "Step 2: Protection of the hydroxyl group with acetic anhydride and pyridine to yield 4-(acetyloxymethyl)cyclohexanone", "Step 3: Isomerization of the protected ketone to the enol form using hydrochloric acid", "Step 4: Alkylation of the enol with isopropyl alcohol in the presence of sodium hydroxide to yield 4-(propan-2-yl)cyclohexanone", "Step 5: Oxidation of the ketone to the aldehyde using pyridinium chlorochromate in ethyl acetate to yield 4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers" ] }

CAS RN

88166-24-9

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.